molecular formula C21H20FN3O B12351953 4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine

4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine

Cat. No.: B12351953
M. Wt: 349.4 g/mol
InChI Key: CPSHOEWFEKQBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LolCDE-IN-1 is a compound known for its antibacterial activity. It functions as an inhibitor of the Lol proteins complex, specifically targeting the LolCDE complex. This complex is crucial for the transport of lipoproteins in Gram-negative bacteria, making LolCDE-IN-1 a significant compound in the field of antibacterial research .

Preparation Methods

The preparation of LolCDE-IN-1 involves the expression of LolCDE proteins in Escherichia coli BL21 (DE3) cells. These proteins are then purified using dodecyl maltoside and reconstituted in nanodiscs . The synthetic route and industrial production methods for LolCDE-IN-1 are not extensively documented in the available literature.

Chemical Reactions Analysis

LolCDE-IN-1 primarily interacts with the LolCDE complex, inhibiting its function. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution. Instead, it binds to the LolCDE complex, preventing the transport of lipoproteins .

Scientific Research Applications

LolCDE-IN-1 has several scientific research applications, particularly in the field of antibacterial research. It has been shown to be effective against a range of Gram-negative bacteria, including multidrug-resistant strains. This makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial therapies . Additionally, LolCDE-IN-1 has been used in structural biology studies to understand the molecular mechanisms of the LolCDE complex .

Mechanism of Action

LolCDE-IN-1 exerts its effects by binding to the LolCDE complex, an ATP-binding cassette transporter. This binding inhibits the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. The inhibition of this transport disrupts bacterial cell envelope biogenesis and other essential processes, leading to bacterial cell death .

Properties

Molecular Formula

C21H20FN3O

Molecular Weight

349.4 g/mol

IUPAC Name

4-[3-[3-[(4-fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine

InChI

InChI=1S/C21H20FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-12,20-21,24-25H,13-14H2

InChI Key

CPSHOEWFEKQBRG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)C4=CC=NC=C4

Origin of Product

United States

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